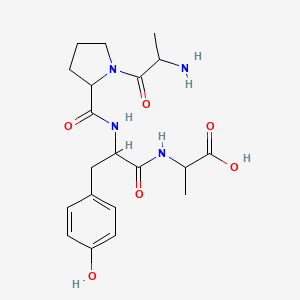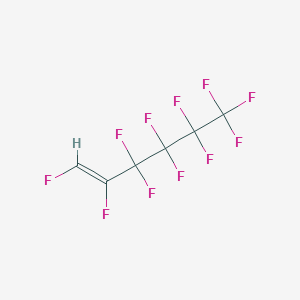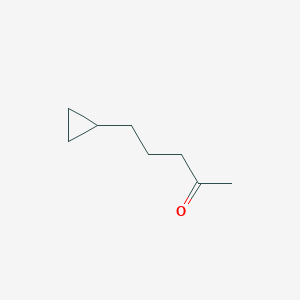
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C₂₄H₁₆BrC₁₄H₁₀ , and its molecular weight is approximately 394.3 g/mol.
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It combines a naphthalene unit (with a bromine substitution at position 4) and an anthracene unit (with a phenyl group at position 10).
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves coupling a bromonaphthaleneboronic acid with a phenylacetylene derivative using a palladium-catalyzed Suzuki coupling reaction. The bromonaphthaleneboronic acid serves as the bromine source.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., toluene or DMF) with a base (such as potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s photophysical properties, such as fluorescence and phosphorescence, due to its extended π-conjugated system.
Biology: It may serve as a fluorescent probe for cellular imaging or as a building block for functional materials.
Medicine: Investigations into its potential as an anticancer agent or for other therapeutic applications.
Industry: Limited industrial applications, but it could find use in OLEDs or other optoelectronic devices.
Mécanisme D'action
- The exact mechanism of action depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular receptors or participation in photochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other polycyclic aromatic hydrocarbons (PAHs) with similar structures, such as anthracene derivatives or naphthalene derivatives.
Uniqueness: The combination of the bromonaphthalene and phenylanthracene moieties makes this compound unique.
Propriétés
Formule moléculaire |
C30H19Br |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
9-(4-bromonaphthalen-1-yl)-10-phenylanthracene |
InChI |
InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H |
Clé InChI |
AWBVADGVTVEIMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)






